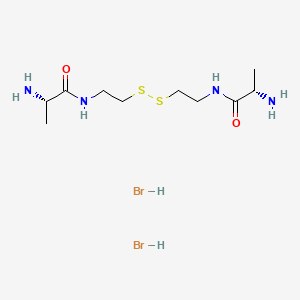
Propionamide, N,N'-(dithiodiethylene)bis(2-amino-, L-, dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
丙酰胺,N,N'-(二硫代二亚乙基)双(2-氨基-,L-,二氢溴化物)是一种复杂的有机化合物,在各个科学领域都有着重要的应用。该化合物以存在丙酰胺基团和二硫代二亚乙基键为特征,赋予其独特的化学性质。
准备方法
合成路线和反应条件
丙酰胺,N,N'-(二硫代二亚乙基)双(2-氨基-,L-,二氢溴化物)的合成通常涉及丙酰胺与二硫代二亚乙基的反应,然后进行溴化。反应条件通常需要控制温度并使用特定的催化剂,以确保以高纯度获得所需的产物。
工业生产方法
该化合物的工业生产可能涉及大型化学反应器,在优化条件下将反应物混合在一起。该过程可能包括纯化和结晶步骤,以获得最终产物的二氢溴化物形式。
化学反应分析
反应类型
丙酰胺,N,N'-(二硫代二亚乙基)双(2-氨基-,L-,二氢溴化物)会发生各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用过氧化氢等氧化剂。
还原: 该化合物可以使用硼氢化钠等还原剂还原。
取代: 这涉及用另一个官能团取代一个官能团,通常使用卤素或烷基化剂等试剂。
常见试剂和条件
这些反应中使用的常见试剂包括用于氧化的过氧化氢、用于还原的硼氢化钠和用于取代反应的卤素。条件通常涉及特定的温度、pH 值和催化剂的存在,以促进反应。
主要产品
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会生成亚砜或砜,而还原可能会生成硫醇或二硫化物。
科学研究应用
丙酰胺,N,N'-(二硫代二亚乙基)双(2-氨基-,L-,二氢溴化物)在科学研究中有广泛的应用:
化学: 它被用作有机合成的试剂以及其他复杂分子的前体。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其在治疗各种疾病方面的治疗潜力。
工业: 它用于生产具有独特性能的特种化学品和材料。
作用机制
丙酰胺,N,N'-(二硫代二亚乙基)双(2-氨基-,L-,二氢溴化物)的作用机制涉及它与特定分子靶标的相互作用。该化合物可以通过与酶或受体结合来发挥作用,从而调节生化途径。二硫代二亚乙基键在其活性中起着至关重要的作用,影响其结合亲和力和特异性。
相似化合物的比较
类似化合物
丙酰胺: 一个更简单的类似物,具有类似的结构特征,但缺少二硫代二亚乙基键。
乙酰胺: 另一种相关的化合物,具有较小的烷基。
甲酰胺: 最简单的酰胺,用于比较反应性和性质。
独特性
丙酰胺,N,N'-(二硫代二亚乙基)双(2-氨基-,L-,二氢溴化物)由于其二硫代二亚乙基键而具有独特性,这赋予其独特的化学和生物学性质
属性
CAS 编号 |
97314-13-1 |
|---|---|
分子式 |
C10H24Br2N4O2S2 |
分子量 |
456.3 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[2-[2-[[(2S)-2-aminopropanoyl]amino]ethyldisulfanyl]ethyl]propanamide;dihydrobromide |
InChI |
InChI=1S/C10H22N4O2S2.2BrH/c1-7(11)9(15)13-3-5-17-18-6-4-14-10(16)8(2)12;;/h7-8H,3-6,11-12H2,1-2H3,(H,13,15)(H,14,16);2*1H/t7-,8-;;/m0../s1 |
InChI 键 |
CNHWVTMMLHDPJW-FOMWZSOGSA-N |
手性 SMILES |
C[C@@H](C(=O)NCCSSCCNC(=O)[C@H](C)N)N.Br.Br |
规范 SMILES |
CC(C(=O)NCCSSCCNC(=O)C(C)N)N.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















